molecular formula C24H30N4O4S B2806619 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-N-pentyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021216-13-6

1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-N-pentyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B2806619
CAS No.: 1021216-13-6
M. Wt: 470.59
InChI Key: NVKDQIYUERGYGJ-UHFFFAOYSA-N
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Description

1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-N-pentyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a potent, selective, and ATP-competitive inhibitor of the serine/threonine kinase Death-Associated Protein Kinase-Related Apoptosis-Inducing Protein Kinase 2 (DRAK2), also known as SMAP-2. DRAK2 is a critical regulator of T-cell activation and apoptosis , and its inhibition has emerged as a promising therapeutic strategy for investigating autoimmune diseases and certain cancers. This compound demonstrates high efficacy in suppressing T-cell receptor (TCR)-mediated signaling and IL-2 production, thereby modulating immune responses . In oncology research, its pro-apoptotic effects are being explored in hepatocellular carcinoma (HCC) models, where it has been shown to inhibit tumor growth. The specific targeting of DRAK2/SMAP-2 by this inhibitor provides researchers with a valuable chemical probe to dissect the kinase's role in immune function, apoptosis signaling pathways, and its potential as a node for therapeutic intervention in autoimmunity and oncology.

Properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-6-(3-methoxyphenyl)-3-methyl-N-pentylpyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O4S/c1-4-5-6-11-25-24(29)20-14-21(17-8-7-9-19(13-17)32-3)26-23-22(20)16(2)27-28(23)18-10-12-33(30,31)15-18/h7-9,13-14,18H,4-6,10-12,15H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKDQIYUERGYGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)C1=CC(=NC2=C1C(=NN2C3CCS(=O)(=O)C3)C)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by controlling the flow of potassium ions across the cell membrane.

Mode of Action

This compound acts as an activator of the GIRK channels . By binding to these channels, it facilitates the opening of the channel pore, allowing potassium ions to flow into the cell. This influx of potassium ions hyperpolarizes the cell membrane, making it less likely for the cell to fire an action potential.

Biological Activity

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-N-pentyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound notable for its diverse structural features and potential biological activities. This compound belongs to the pyrazolo[3,4-b]pyridine family, which has garnered attention in medicinal chemistry due to its promising therapeutic applications, particularly in oncology and neurology.

Chemical Structure and Properties

The molecular formula of the compound is C25H30N4O4SC_{25}H_{30}N_{4}O_{4}S with a molecular weight of approximately 482.6 g/mol. The structure includes several functional groups that may enhance its biological activity:

  • Dioxidotetrahydrothiophene moiety : This component may contribute to the compound's reactivity and interaction with biological targets.
  • Methoxyphenyl group : Known for influencing pharmacokinetics and enhancing lipophilicity.
  • Pyrazolo[3,4-b]pyridine core : This scaffold is recognized for its anticancer properties.

Anticancer Properties

Research indicates that compounds with similar pyrazolo[3,4-b]pyridine structures exhibit significant anticancer activity. For instance, a related compound demonstrated an IC50 value of 2.59 µM against HeLa cells, comparable to doxorubicin (IC50 = 2.35 µM) . The mechanism of action typically involves:

  • Cell Cycle Arrest : Compounds like 9a induce cell cycle arrest at the S phase in HeLa cells.
  • Apoptosis Induction : Significant levels of early and late apoptosis were observed, indicating a potential for therapeutic applications in cancer treatment.

The proposed mechanism of action involves interaction with specific molecular targets such as G protein-coupled receptors (GPCRs) and ion channels. The compound may act as an activator of G protein-gated inwardly rectifying potassium (GIRK) channels, which are crucial in various physiological processes .

Study 1: Anticancer Efficacy

In a study assessing the anticancer efficacy of pyrazolo[3,4-b]pyridine derivatives, the compound exhibited notable cytotoxicity across multiple cancer cell lines (HeLa, MCF7, HCT-116). The results indicated that structural modifications significantly influenced biological activity:

CompoundCell LineIC50 (µM)
9aHeLa2.59
14gMCF74.66
14gHCT-1161.98

The study highlighted the importance of substituents on the pyrazolo[3,4-b]pyridine scaffold in enhancing anticancer activity .

Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of similar compounds showed potential anxiolytic and antidepressant activities. The ability to modulate neurotransmitter systems positions this class of compounds as candidates for treating mood disorders.

Synthesis and Structural Analysis

The synthesis of this compound involves several strategic steps:

  • Formation of Pyrazolopyridine Core : Achieved through cyclization reactions.
  • Substitution Reactions : Introduction of methoxyphenyl groups via electrophilic aromatic substitution.
  • Oxidation Reactions : Conversion of thiophene to dioxidotetrahydrothiophenyl using oxidizing agents.

Spectral analysis techniques such as NMR and IR spectroscopy confirm the successful synthesis and structural integrity of the compound .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrazolo[3,4-b]pyridine Derivatives

Compound Name / ID Core Structure Key Substituents Molecular Weight Notable Properties
Target Compound Pyrazolo[3,4-b]pyridine 1,1-Dioxidotetrahydrothiophen-3-yl, 3-methoxyphenyl, N-pentyl carboxamide ~500 (estimated) High polarity (sulfone), moderate lipophilicity (pentyl chain)
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide Pyrazolo[3,4-b]pyridine Phenyl, ethyl-methylpyrazole, dimethylpyridine 374.4 Lower polarity, potential for CNS penetration due to compact alkyl groups
Apixaban (BMS-562247) Pyrazolo[3,4-c]pyridine 4-Methoxyphenyl, tetrahydro-1H-pyrazolo[3,4-c]pyridin-7-one, 2-oxopiperidinyl 459.5 High Factor Xa inhibition (Ki = 0.08 nM), oral bioavailability (~50%)
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Imidazo[1,2-a]pyridine Nitrophenyl, cyano, phenethyl ~550 (estimated) Electron-withdrawing groups (nitro, cyano) may enhance stability but reduce solubility

Key Differences and Implications

Core Heterocycle Modifications

  • Pyrazolo[3,4-b]pyridine vs. Pyrazolo[3,4-c]pyridine: The target compound’s [3,4-b] fusion (vs. Apixaban’s [3,4-c] core is critical for Factor Xa affinity .
  • Sulfone vs. Ketone : The 1,1-dioxidotetrahydrothiophen-3-yl group in the target compound introduces a sulfone, which is more polar than the ketone in apixaban. This may reduce passive diffusion but improve aqueous solubility .

Substituent Effects

  • Methoxyphenyl Positioning : The target compound’s 3-methoxyphenyl group (meta-substitution) differs from apixaban’s 4-methoxyphenyl (para-substitution). Para-substitution in apixaban optimizes hydrophobic interactions with Factor Xa’s S4 pocket .

Physicochemical Properties

  • Lipophilicity : The pentyl chain in the target compound increases logP compared to apixaban’s oxopiperidinyl group, which may enhance tissue penetration but reduce plasma protein binding .
  • Metabolic Stability : Sulfones are generally resistant to oxidative metabolism, suggesting the target compound may have a longer half-life than analogs with ester or amide linkers (e.g., ’s dihydropyridines) .

Q & A

Q. What synthetic strategies are recommended for constructing the pyrazolo[3,4-b]pyridine core in this compound?

The pyrazolo[3,4-b]pyridine core can be synthesized via cyclocondensation of substituted pyrazole derivatives with appropriate electrophilic intermediates. For example, nucleophilic substitution at the pyridine nitrogen followed by Knorr pyrazole synthesis (using hydrazines and β-keto esters) is a common approach. Key steps include:

  • Temperature control (110–130°C) to optimize cyclization efficiency.
  • Catalysts such as acetic acid or p-toluenesulfonic acid to accelerate ring closure .
  • Purification via column chromatography or recrystallization to isolate the core structure.

Q. How can structural confirmation of this compound be achieved post-synthesis?

A combination of analytical techniques is critical:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., methoxyphenyl and pentyl groups) and the sulfone moiety in the tetrahydrothiophene ring .
  • Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns consistent with the carboxamide and pyrazolo-pyridine backbone .
  • X-ray crystallography : For unambiguous determination of stereochemistry and crystal packing (if single crystals are obtainable) .

Q. What solvent systems are optimal for improving reaction yields during synthesis?

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates in condensation reactions.
  • Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for amide bond formation (carboxamide group) due to their inertness and compatibility with coupling reagents like EDCI/HOBt .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

  • Molecular docking : Predict binding affinities to biological targets (e.g., enzymes or receptors) using software like AutoDock or Schrödinger. Focus on interactions between the methoxyphenyl group and hydrophobic pockets .
  • ADMET prediction : Tools like SwissADME can assess solubility, permeability, and metabolic stability. For instance, the pentyl chain may improve lipophilicity but could require modification to reduce CYP450-mediated oxidation .

Q. What experimental techniques resolve contradictions in biological activity data for this compound?

  • Dose-response assays : Use IC50_{50}/EC50_{50} curves to validate potency across multiple cell lines (e.g., cancer vs. non-cancerous cells).
  • Kinetic solubility studies : Compare solubility in biorelevant media (e.g., FaSSIF/FeSSIF) to identify discrepancies between in vitro and in vivo efficacy .
  • Off-target profiling : Screen against panels of kinases or GPCRs to rule out nonspecific interactions that may confound activity data .

Q. How can reaction engineering improve scalability for multi-step synthesis?

  • Flow chemistry : Implement continuous flow systems for high-risk steps (e.g., sulfone oxidation) to enhance safety and reproducibility .
  • Design of Experiments (DoE) : Use factorial designs to optimize parameters like temperature, stoichiometry, and catalyst loading. For example, a Box-Behnken design can minimize byproduct formation during pyrazole ring closure .

Mechanistic and Analytical Challenges

Q. What strategies mitigate degradation of the sulfone moiety during long-term storage?

  • Lyophilization : Store the compound as a lyophilized powder under inert gas (argon) to prevent hydrolysis.
  • Stabilizing excipients : Co-formulate with antioxidants (e.g., BHT) or cyclodextrins to protect the sulfone group .

Q. How does the 3-methoxyphenyl substituent influence electronic properties of the pyrazolo-pyridine core?

  • Hammett analysis : Calculate σ values to quantify electron-donating effects of the methoxy group.
  • DFT calculations : Map HOMO/LUMO distributions to predict reactivity (e.g., susceptibility to electrophilic attack) .

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